molecular formula C6H8N4 B3059126 5-(Aminomethyl)-1-methyl-1H-imidazole-2-carbonitrile CAS No. 944904-97-6

5-(Aminomethyl)-1-methyl-1H-imidazole-2-carbonitrile

Cat. No.: B3059126
CAS No.: 944904-97-6
M. Wt: 136.15
InChI Key: KTHMWEOOAGTTFH-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-1-methyl-1H-imidazole-2-carbonitrile (CAS 944904-97-6) is a valuable chemical building block in organic synthesis and medicinal chemistry research. With the molecular formula C 6 H 8 N 4 and a molecular weight of 136.15 g/mol, this compound features a methyl-substituted imidazole ring core functionalized with both a carbonitrile group and an aminomethyl group . The presence of multiple nitrogen-based functional groups makes this molecule a versatile precursor for constructing more complex chemical architectures. The primary amine on the aminomethyl side chain can undergo typical reactions such as amide bond formation or reductive amination, allowing for the introduction of various substituents. Simultaneously, the carbonitrile group at the 2-position offers a handle for further synthetic manipulation, including hydrolysis to carboxylic acids or reduction to aminomethyl derivatives, or它可以 serve as a key component in heterocycle formation . This functional group combination is found in compounds investigated for various biological activities. For instance, structurally similar aminomethyl-imidazole derivatives are explored as specific ligands for receptor subtypes and other pharmacologically relevant targets . The specific substitution pattern on the imidazole ring in this compound makes it a potentially useful intermediate in developing enzyme inhibitors or receptor modulators. Handling and Safety: For detailed safety information, researchers should consult the specific Safety Data Sheet. This product is intended for research and development purposes only and is not intended for diagnostic or personal use.

Properties

IUPAC Name

5-(aminomethyl)-1-methylimidazole-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4/c1-10-5(2-7)4-9-6(10)3-8/h4H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHMWEOOAGTTFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1C#N)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701220210
Record name 5-(Aminomethyl)-1-methyl-1H-imidazole-2-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944904-97-6
Record name 5-(Aminomethyl)-1-methyl-1H-imidazole-2-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944904-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Aminomethyl)-1-methyl-1H-imidazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701220210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-1-methyl-1H-imidazole-2-carbonitrile typically involves the reaction of 1-methylimidazole with formaldehyde and hydrogen cyanide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 1-methylimidazole, formaldehyde, hydrogen cyanide.

    Reaction Conditions: The reaction is conducted in an aqueous medium at a temperature range of 0-5°C to control the exothermic nature of the reaction.

    Purification: The crude product is purified using recrystallization techniques to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-1-methyl-1H-imidazole-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the nitrile group to an amine group.

    Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted imidazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in an aqueous or organic solvent at room temperature.

    Reduction: Lithium aluminum hydride; carried out in an inert atmosphere (e.g., nitrogen) at low temperatures.

    Substitution: Halides, electrophiles; reactions are performed in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation: Imidazole derivatives with oxidized functional groups.

    Reduction: Amino-imidazole derivatives.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

5-(Aminomethyl)-1-methyl-1H-imidazole-2-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Materials Science: It is utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-1-methyl-1H-imidazole-2-carbonitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Imidazole Derivatives

Substituent Position and Functional Group Variations

4-Methyl-1H-imidazole-2-carbonitrile (CAS: 59489-39-3)
  • Structure : Methyl at position 4, carbonitrile at position 2.
  • Key Differences: The absence of the aminomethyl group reduces hydrogen-bonding capacity compared to the target compound.
  • Applications : Primarily used as a ligand in coordination chemistry due to its electron-withdrawing -CN group .
1-Methyl-5-nitro-1H-imidazole-2-carbonitrile (CAS: 1615-42-5)
  • Structure: Nitro (-NO₂) at position 5, methyl at position 1, carbonitrile at position 2.
  • Key Differences: The nitro group is strongly electron-withdrawing, reducing nucleophilicity at position 5 compared to the aminomethyl group in the target compound. This impacts reactivity in substitution reactions .
5-Amino-1H-imidazole-4-carbonitrile (CAS: 822-36-6)
  • Structure: Amino (-NH₂) at position 5, carbonitrile at position 3.
  • Key Differences: The amino group at position 5 lacks the methylene spacer (-CH₂-) seen in the target compound, limiting its conformational flexibility and hydrogen-bonding geometry .

Physicochemical Properties

A comparative analysis of key properties is summarized in Table 1.

Table 1. Physicochemical Properties of Selected Imidazole Derivatives

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Polar Solvents)
5-(Aminomethyl)-1-methyl-1H-imidazole-2-carbonitrile 150.17* Not reported High (DMF, DMSO)
5-Amino-3-((4-bromobenzylidene)amino)-7-(4-bromophenyl)-1-phenyl-7H-pyrrolo[1,2-c]imidazole-6-carbonitrile (14d) 559.0 259–260 Moderate (CHCl₃, EtOAc)
1-Methyl-5-nitro-1H-imidazole-2-carbonitrile 166.12 Not reported Low (water), moderate (EtOH)

*Calculated using atomic masses.

Key Observations:
  • The aminomethyl group in the target compound improves solubility in polar aprotic solvents (e.g., DMF) compared to nitro-substituted analogs .
  • The pyrroloimidazole derivative (14d) exhibits a higher molecular weight and melting point due to its extended aromatic system and bromine substituents .

Biological Activity

5-(Aminomethyl)-1-methyl-1H-imidazole-2-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the existing literature on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its role in various biological processes. The presence of the amino and carbonitrile groups contributes to its reactivity and interaction with biological targets.

Research indicates that this compound may function primarily through:

  • Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity. This mechanism is crucial in modulating metabolic pathways associated with cancer cell proliferation.
  • Apoptosis Induction : Studies suggest that this compound may promote apoptosis in cancer cells, a desired outcome in cancer treatments.

Anticancer Properties

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (µM) Mechanism Reference
HCT-150.4Tubulin polymerization inhibition
HeLa2.0Apoptosis induction
MDA-MB-4680.8Cell cycle arrest

These results indicate that the compound exhibits significant cytotoxicity across multiple cancer cell lines, suggesting its potential as a therapeutic agent.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways:

  • Phospholipase A2 Inhibition : It has been shown to inhibit phospholipase A2, which is involved in phospholipid metabolism, potentially leading to reduced inflammation and tumor growth .

Case Studies

A notable case study involved the administration of this compound in a xenograft model of small-cell lung cancer. Mice treated with the compound demonstrated significant tumor regression compared to controls, indicating its efficacy in vivo .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar imidazole derivatives was conducted:

Compound IC50 (µM) Target
4-Amino-1-methylimidazole0.5Bcl-2/Bcl-xL inhibitors
1-Methylimidazole1.0General enzyme inhibitors
5-(Aminomethyl)-1-methylimidazole0.4Tubulin polymerization

This comparison highlights that while there are other potent compounds, the specific substitution pattern of this compound may confer unique properties that enhance its biological activity .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-(Aminomethyl)-1-methyl-1H-imidazole-2-carbonitrile, and how can intermediates be optimized for yield?

  • Methodological Answer : Synthesis typically involves functionalization of imidazole precursors. For example, 1-methyl-1H-imidazole-5-carboxylic acid derivatives (e.g., methyl esters or aldehydes) can serve as intermediates, as seen in analogous compounds like 1-methyl-1H-imidazole-5-carbaldehyde . Optimization may include adjusting reaction conditions (e.g., solvent polarity, temperature) and catalysts. For instance, manganese(IV) oxide in dichloromethane has been used for similar imidazole aldehyde oxidations with yields up to 85% .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use spectroscopic techniques:

  • NMR : Confirm substitution patterns via 1^1H and 13^13C NMR, focusing on aminomethyl (-CH2_2NH2_2) and nitrile (-CN) groups.
  • FT-IR : Identify characteristic stretches (e.g., nitrile ~2200 cm1^{-1}, NH2_2 ~3300 cm1^{-1}).
  • Mass Spectrometry : Validate molecular weight and fragmentation patterns. Computational tools (e.g., DFT) can predict electronic properties like HOMO-LUMO gaps for reactivity analysis .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Follow chemical hygiene plans for nitrile-containing compounds:

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact .
  • Store in airtight containers under inert gas (e.g., N2_2) to prevent degradation.
  • Dispose of waste via certified hazardous waste services to mitigate environmental risks .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound?

  • Methodological Answer :

  • Target Selection : Prioritize receptors like EGFR or kinases, as imidazole derivatives often exhibit inhibitory activity .
  • Docking Workflow :

Prepare ligand (protonation states, energy minimization).

Select binding pockets using crystallographic data (e.g., PDB).

Score interactions (e.g., AutoDock Vina) and validate with MD simulations.

  • Case Study : Analogous 2-phenyl-1H-benzo[d]imidazoles showed EGFR binding affinity (ΔG = -9.2 kcal/mol) via hydrogen bonding and hydrophobic interactions .

Q. How can researchers resolve contradictions between in-silico predictions and experimental cytotoxicity data?

  • Methodological Answer :

  • Data Validation : Cross-check docking results with experimental assays (e.g., MTT for IC50_{50}).
  • Troubleshooting :
  • Assess false positives (e.g., off-target effects via kinome-wide profiling).
  • Optimize ADMET properties (e.g., logP, solubility) using tools like SwissADME .
  • Example : In-silico ADMET predictions may overestimate bioavailability if metabolic stability (e.g., CYP450 inhibition) is neglected .

Q. What advanced reaction engineering strategies improve scalability of its synthesis?

  • Methodological Answer :

  • Process Intensification : Use microreactors for precise control of exothermic steps (e.g., nitrile formation).
  • Catalysis : Explore heterogeneous catalysts (e.g., Ru-complexes) to reduce byproducts, as demonstrated in imidazole carboxylation reactions .
  • Scale-Up Simulation : Apply Aspen Plus or COMSOL to model mass/heat transfer and optimize reactor design .

Q. How can machine learning (ML) models accelerate the discovery of derivatives with enhanced properties?

  • Methodological Answer :

  • Data Curation : Compile datasets (e.g., IC50_{50}, logP) for QSAR modeling.
  • Algorithm Selection : Use graph neural networks (GNNs) to encode molecular structures.
  • Validation : Test top candidates via high-throughput screening (HTS). ICReDD’s reaction path search methods exemplify integration of ML and quantum chemistry for rapid optimization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(Aminomethyl)-1-methyl-1H-imidazole-2-carbonitrile
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5-(Aminomethyl)-1-methyl-1H-imidazole-2-carbonitrile

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